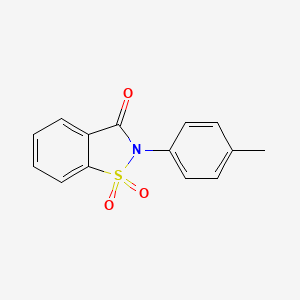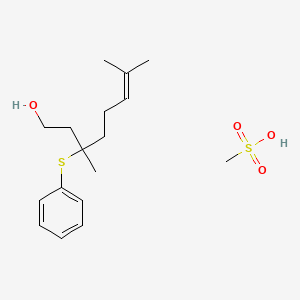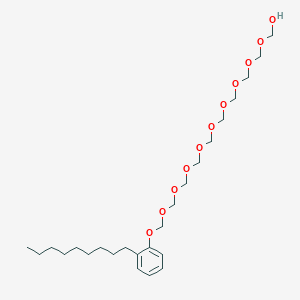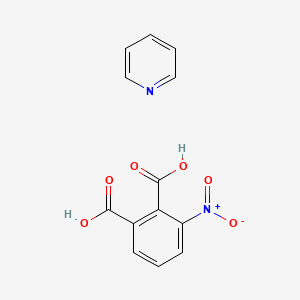
Pyridinium 3-nitrophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium 3-nitrophthalate is an organic compound that belongs to the class of pyridinium salts These salts are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium 3-nitrophthalate typically involves the reaction of pyridine with 3-nitrophthalic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Pyridinium 3-nitrophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pyridinium 3-nitrophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the development of nonlinear optical materials, which are essential for various technological applications such as optical switching and frequency conversion
Mechanism of Action
The mechanism of action of pyridinium 3-nitrophthalate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Pyridinium 2-nitrophthalate
- Pyridinium 4-nitrophthalate
- Pyridinium 3,5-dinitrophthalate
Comparison: Pyridinium 3-nitrophthalate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits superior nonlinear optical properties, making it more suitable for applications in optical materials .
Properties
CAS No. |
63451-32-1 |
|---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
3-nitrophthalic acid;pyridine |
InChI |
InChI=1S/C8H5NO6.C5H5N/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13;1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13);1-5H |
InChI Key |
BEUKKBRRUALXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


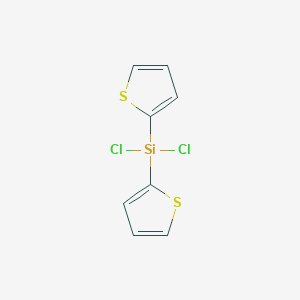
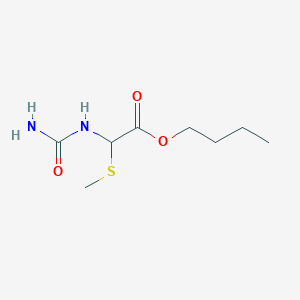
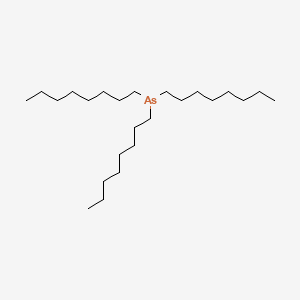
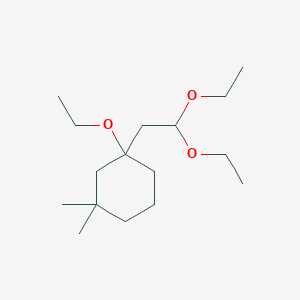

![Ethyl 2-[(3,5-dichloro-6-methylpyridin-2-yl)oxy]propanoate](/img/structure/B14493419.png)
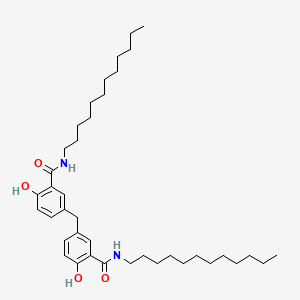
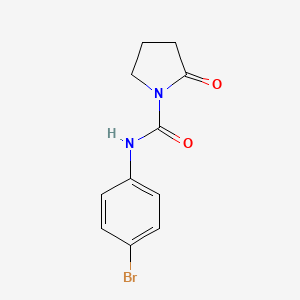
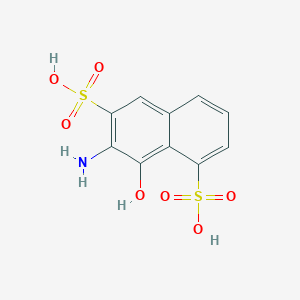
![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
